molecular formula C11H8OS B1304819 2-(Thiophen-2-yl)benzaldehyde CAS No. 99902-07-5

2-(Thiophen-2-yl)benzaldehyde

Cat. No. B1304819
CAS RN: 99902-07-5
M. Wt: 188.25 g/mol
InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)benzaldehyde is a compound that features a thiophene ring, which is a sulfur-containing five-membered heterocycle, attached to a benzaldehyde moiety. This structure is of interest due to its potential applications in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of thiophene-containing benzaldehydes can be achieved through various methods. For instance, a domino reaction from benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide has been developed to synthesize tetrahydrothiopyran derivatives, showcasing the reactivity of such compounds in multi-component reactions . Additionally, 2-(thiophen-2-yl)benzaldehyde can be synthesized from o-cyanobenzyl chloride via Wittig-Horner reaction, followed by hydrolysis and hydrogenation .

Molecular Structure Analysis

The molecular structure of 2-(thiophen-2-yl)benzaldehyde derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing the presence of hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Thiophene-containing benzaldehydes participate in a variety of chemical reactions. They can undergo reactions with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives or react with hydrazine hydrate to give pyrazolo[3,4-b]pyridine derivatives . These reactions demonstrate the versatility of 2-(thiophen-2-yl)benzaldehyde in synthesizing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(thiophen-2-yl)benzaldehyde derivatives are influenced by the thiophene and benzaldehyde moieties. The optical properties of related compounds, such as 2-(benzo[b]thiophene-3-yl)pyrroles, have been studied, showing promising absorption and emission spectra, which could be indicative of the properties of 2-(thiophen-2-yl)benzaldehyde as well . The nonlinear optical properties of derivatives have also been investigated, revealing the potential of these compounds in materials science applications .

Scientific Research Applications

Photoluminescence Applications

2-(Thiophen-2-yl)benzaldehyde has been used in research exploring its photoluminescence properties. For instance, Kunpeng Guo et al. (2015) found that derivatives of thiophene-containing π-conjugated aldehydes, like 4-(thiophen-2-yl)benzaldehyde, exhibit aggregation-induced emission (AIE) with distinct behaviors in amorphous nanoscale aggregates, resulting in intensely red photoluminescence at 620 nm with a quantum yield of 12.8% (Guo et al., 2015).

Synthesis of Hydroxy Pyrazolines

2-(Thiophen-2-yl)benzaldehyde has been involved in the synthesis of novel chemical compounds. Humaira Parveen et al. (2008) demonstrated its conversion into 2,3-dibromo-3-phenyl-1-(thiophen-2-yl)propan-1-one, a precursor for producing hydroxy pyrazolines, which were characterized by various spectroscopic methods (Parveen et al., 2008).

Development of Organic Near-Field Storage Materials

In the field of data storage, Zhang Fushi (2004) studied the synthesis and character of organic photochromic diarylethenes using 2-(thiophen-2-yl)benzaldehyde derivatives. These compounds, when mixed with polymethyl methacrylate (PMMA), were applied to near-field recording, showing promise in data storage technology (Fushi, 2004).

Chemical Sensing Applications

M. M. Rahman et al. (2016) explored the use of 2-(thiophen-2-yl)benzaldehyde derivatives in creating sensitive and selective sensors. They synthesized 4-(3-(thiophen-2-yl)-9H-carbazol-9-yl)benzaldehyde (TPCBZ), which was used to fabricate a Cu2+ sensor with a sensitivity of ∼1.12974 μAcm−2 μM−1 and a detection limit of ∼0.84 nM. This sensor showed potential for detecting heavy metallic pollutants in environmental and health-care fields (Rahman et al., 2016).

Safety And Hazards

Based on the available information, “2-(Thiophen-2-yl)benzaldehyde” is considered to be non-hazardous for transport .

Future Directions

Thiophene-based analogs, including “2-(Thiophen-2-yl)benzaldehyde”, have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYVQGTVFMAUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383778
Record name 2-(Thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)benzaldehyde

CAS RN

99902-07-5
Record name 2-(Thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromothiophene (30 mmol) in tetrahydrofuran (20 mL) at -78° C. under nitrogen was added dropwise n-butyllithium in hexane (30 mmol). The mixture was stirred for 45 minutes and magnesium bromide etherate (45 mmol) was added portionwise. The reaction mixture was then allowed to warm to -20° C. over 45 minutes. This mixture was added to a suspension of di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium (15 mmol) [Onoue et al., J. Organometallic Chem., 43, pp. 431-436 (1972)] and triphenylphosphine (60 mmol) in benzene (250 mL) and the reaction mixture stirred at ambient temperature overnight. The cooled reaction mixture was quenched with 1N hydrochloric acid (175 mL), was stirred for 2.5 hours, filtered, and the phases separated. The aqueous phase was extracted with diethyl ether (2×150 mL) and the combined organic phases were washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo to give an oil which was purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (3:97) to yield Compound 1a as an oil (Rf =0.4).
Quantity
30 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
30 mmol
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reactant
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20 mL
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reactant
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Quantity
45 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium
Quantity
15 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Organometallic
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0 (± 1) mol
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reactant
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60 mmol
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reactant
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250 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 2-bromobenzaldehyde (1.17 mL, 10.0 mmol) and 2.0 M aqueous sodium carbonate (75 mL) in DME (225 mL) were added thiophene-2-boronic acid (1.53 g, 12.0 mmol) and tetrakis(triphenylphosphine)palladium[0] (578 mg, 0.5 mmol). The mixture was heated to reflux under nitrogen for 16 hr. The resulting solution was cooled, and the crude product was extracted from aqueous solution with ethyl acetate. The organic layer was dried over MgSO4, and the solvents were removed under vacuum. The crude product was purified on flash column with 25% DCM in hexane to yield 2-(2-thienyl)benzaldehyde.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
578 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KJ Jeon, KJ Lee - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
Abstract Treatment of methyl propiolate and 2‐(thiophen‐2‐yl)benzaldehyde, 2‐(thiophen‐3‐yl)benzaldehyde or 2‐(furan‐3‐yl)benzaldehyde with tetrabutylammonium iodide/…
Number of citations: 14 onlinelibrary.wiley.com
FY Tsai, HW Ma, SL Huang, YC Lin… - … –A European Journal, 2012 - Wiley Online Library
The reactions of [Cp(PPh 3 ) 2 RuCl] (Cp=cyclopentadienyl) with phenyl propargylic alcohol 1 a, with a 3‐thiophene group, are explored. The carbene complex 2 a, obtained exclusively …
S Rezayati, P Javanmardi - Iranian Journal of Catalysis, 2015 - ijc.shahreza.iau.ir
A simple and mild one-pot three-component reaction for the preparation 1,4-dihydropyridines has been developed from various aldehyde substrates, 1,3-dicarbonyl compounds (…
Number of citations: 4 ijc.shahreza.iau.ir
ASA Alshreimi - 2016 - search.proquest.com
The development of new and convenient methodologies for the efficient synthesis of heteroaromatic ring systems remains an area of high interest. Oxidative cyclizations with radical or …
Number of citations: 2 search.proquest.com
M Sindelar, KT Wanner - ChemMedChem, 2012 - Wiley Online Library
In the present study, the application of mass spectrometry (MS) binding assays as a tool for library screening is reported. For library generation, dynamic combinatorial chemistry (DCC) …
LP Mo, ZH Zhang - Current Organic Chemistry, 2011 - ingentaconnect.com
In this brief review, we provide an updated summary of the significant advances in organic synthesis using zirconium compounds such as zirconium tetrachloride, zirconium oxide …
Number of citations: 38 www.ingentaconnect.com
ML Hossain, F Ye, Z Liu, Y Xia, Y Shi… - The Journal of …, 2014 - ACS Publications
A novel protocol for the synthesis of phenanthrenes through the copper-catalyzed reaction of aromatic tosylhydrazones with terminal alkynes is explored. The reaction proceeds via the …
Number of citations: 63 pubs.acs.org
SP Park, YS Song, KJ Lee - Tetrahedron, 2009 - Elsevier
A simple method for synthesizing substituted 4H-pyrrolo[1,2-a][1]benzazepines using acid-assisted cyclization of the Morita–Baylis–Hillman adducts of 2-(1H-pyrrol-1-yl)benzaldehydes …
Number of citations: 13 www.sciencedirect.com
JFM da Silva, AFY Perez, NP de Almeida - RSC advances, 2014 - pubs.rsc.org
A simple methodology that uses a system based on polyurea microencapsulated palladium (PdEnCat 30™) and aryl or (2-pyridyl) MIDA boronates for Suzuki–Miyaura cross-coupling …
Number of citations: 14 pubs.rsc.org

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